2-Cyclohexylbenzene-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexylbenzene-1,4-diol is an organic compound with the molecular formula C12H16O2 and a molecular weight of 192.26 g/mol . It is characterized by a benzene ring substituted with a cyclohexyl group and two hydroxyl groups at the 1 and 4 positions. This compound is primarily used in research settings and has various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Cyclohexylbenzene-1,4-diol can be synthesized through several methods. One common approach involves the cyclohexylation of hydroquinone. This reaction typically requires a catalyst such as aluminum chloride (AlCl3) and is carried out under anhydrous conditions to prevent the formation of unwanted by-products .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclohexylbenzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form cyclohexylhydroquinone.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products:
Oxidation: Formation of cyclohexylbenzoquinone.
Reduction: Formation of cyclohexylhydroquinone.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Cyclohexylbenzene-1,4-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of polymers and other advanced materials
Mechanism of Action
The mechanism of action of 2-Cyclohexylbenzene-1,4-diol involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially inhibiting their activity. The cyclohexyl group provides hydrophobic interactions, which can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- Cyclohexylhydroquinone
- Cyclohexylbenzoquinone
- Cyclohexylphenol
Comparison: 2-Cyclohexylbenzene-1,4-diol is unique due to the presence of both hydroxyl groups and a cyclohexyl group on the benzene ring. This combination of functional groups provides distinct chemical properties and reactivity compared to similar compounds. For example, cyclohexylhydroquinone lacks the second hydroxyl group, which affects its oxidation potential and reactivity in substitution reactions .
Properties
IUPAC Name |
2-cyclohexylbenzene-1,4-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h6-9,13-14H,1-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNWSZCGYPHRJEY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=C(C=CC(=C2)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50324905 |
Source
|
Record name | 2-cyclohexylbenzene-1,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50324905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4197-75-5 |
Source
|
Record name | 4197-75-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407961 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-cyclohexylbenzene-1,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50324905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.